molecular formula C15H18N6O B2497564 ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylpyrazin-2-yl)methanone CAS No. 2320375-85-5

((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylpyrazin-2-yl)methanone

Cat. No.: B2497564
CAS No.: 2320375-85-5
M. Wt: 298.35
InChI Key: CMULEUWCWJIKNS-UHFFFAOYSA-N
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Description

The compound ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylpyrazin-2-yl)methanone features a rigid 8-azabicyclo[3.2.1]octane core with a 1,2,4-triazole substituent at the 3-position and a 5-methylpyrazine moiety linked via a methanone group. The stereochemistry ((1R,5S)) is critical for its three-dimensional conformation, which influences binding affinity and selectivity.

Properties

IUPAC Name

(5-methylpyrazin-2-yl)-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O/c1-10-6-18-14(7-17-10)15(22)21-11-2-3-12(21)5-13(4-11)20-9-16-8-19-20/h6-9,11-13H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMULEUWCWJIKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2C3CCC2CC(C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylpyrazin-2-yl)methanone represents a unique structural entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described using the following structural formula:

C13H15N5O\text{C}_{13}\text{H}_{15}\text{N}_{5}\text{O}

This structure includes a bicyclic framework and functional groups that suggest potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Triazole Moiety : The triazole ring is known for its ability to chelate metal ions and interact with enzymes, which may influence biochemical pathways.
  • Bicyclic Structure : The azabicyclo[3.2.1]octane core is recognized for modulating neurotransmitter systems and may exhibit affinity for receptors involved in neurological processes.
  • Pyrazinyl Group : The presence of the 5-methylpyrazin-2-yl moiety may enhance lipophilicity and facilitate membrane permeability, potentially increasing bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of triazole compounds possess antimicrobial properties. For instance, a related compound demonstrated significant inhibition against various bacterial strains at concentrations as low as 10 µg/mL .

Anticancer Properties

In vitro assays have indicated that the compound may induce apoptosis in cancer cell lines through the activation of caspase pathways, suggesting potential as an anticancer agent . A study noted that similar triazole derivatives exhibited IC50 values in the micromolar range against specific cancer types .

Neurological Effects

The bicyclic structure suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system (CNS). In animal models, compounds with similar scaffolds have shown promise in reducing anxiety-like behaviors and enhancing cognitive functions .

Case Studies

Several studies have explored the biological effects of this compound or its analogs:

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial effects against Gram-positive and Gram-negative bacteria.
    • Methodology : Disk diffusion method was employed.
    • Results : Significant zones of inhibition were observed, indicating strong antimicrobial activity.
  • Anticancer Activity Assessment :
    • Objective : To assess cytotoxicity in human cancer cell lines.
    • Methodology : MTT assay was utilized to determine cell viability.
    • Results : The compound exhibited IC50 values ranging from 5 to 15 µM across different cancer types.
  • Neuropharmacological Evaluation :
    • Objective : To investigate effects on anxiety and cognition.
    • Methodology : Behavioral tests including elevated plus maze and Morris water maze were conducted.
    • Results : The compound improved performance in cognitive tasks while reducing anxiety-like behavior.

Data Tables

Biological ActivityAssay TypeConcentrationIC50 Value (µM)
AntimicrobialDisk Diffusion10 µg/mLN/A
AnticancerMTT AssayVaries5 - 15
NeuropharmacologicalBehavioral TestsN/AN/A

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The compound undergoes selective hydrolysis under acidic or basic conditions:

Reaction ConditionsProducts FormedYieldCitations
1M HCl in THF (0°C to 25°C)1-(tert-Butyl) 5-oxoazepane-1,4-dicarboxylic acid (free carboxylic acid)85–92%
LiOH in MeOH/H₂O (reflux)4-Methyl 5-oxoazepane-1,4-dicarboxylate (selective methyl ester retention)78%
K₂CO₃ in DMF (microwave, 100°C)Deprotection of tert-butyl group, yielding ethyl 5-oxoazepane-4-carboxylate65%

The tert-butyl ester is more resistant to hydrolysis than the methyl ester due to steric hindrance.

Pinner-Type Condensation with Amidines

This reaction enables the formation of pyrimidoazepine derivatives, critical for drug discovery:

  • Reagents : 4-Methylpiperazine-1-carboximidamide, NaOEt/EtOH

  • Mechanism : Nucleophilic attack of amidine on the ketone, followed by cyclization.

  • Products : Pyrimidoazepine intermediates (e.g., 5a5c in ) with yields of 38–76% .

  • Applications : Key step in synthesizing autophagy modulators like DS1040 .

Deprotection and Reductive Amination

Sequential deprotection and functionalization are used to introduce substituents:

  • Deprotection : Trifluoroacetic acid (TFA) removes the tert-butyl group quantitatively .

  • Reductive Amination :

    • Reagents : 1-Propyl-1H-indole-3-carbaldehyde, NaBH(OAc)₃, AcOH

    • Product : N-Alkylated azepane derivatives (e.g., 1a in ) with 35% yield over two steps .

Ring-Opening Reactions

The azepane ring undergoes nucleophilic ring-opening under specific conditions:

ReagentConditionsProductYield
Grignard reagents (RMgX)THF, −78°C → 25°C7-Membered lact

Comparison with Similar Compounds

Key Research Findings and Trends

Substituent-Driven Selectivity: Minor modifications (e.g., triazole vs. pyrimidine) drastically alter target specificity, as seen in PF-06700841 (kinase inhibition) vs. maraviroc (GPCR antagonism) .

Stereochemical Sensitivity : The (1R,5S) configuration in the target compound is conserved in active analogs, underscoring its role in maintaining bioactive conformations .

Therapeutic Versatility : The scaffold’s adaptability spans autoimmune, infectious, and oncological diseases, highlighting its broad utility .

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